Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
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Overview
Description
Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone, also known as OPAAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has been found to have several biochemical and physiological effects, including the inhibition of inflammation and pain, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has several advantages for lab experiments, including its stability and solubility in various solvents. However, its high cost and complex synthesis method may limit its use in some experiments.
Future Directions
There are several future directions for research on Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its anti-bacterial properties. Further research is also needed to fully understand the mechanism of action of Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone and its potential applications in various fields.
Synthesis Methods
Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with epichlorohydrin. The final step involves the reaction of the intermediate product with 3-azetidinone to yield Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone.
Scientific Research Applications
Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has also been found to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(11-8-19-11)17-6-10(7-17)13-15-12(16-20-13)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPVEPXSXVVWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2CO2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(Oxirane-2-carbonyl)azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole |
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